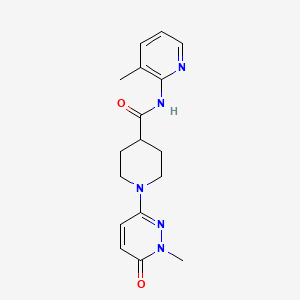

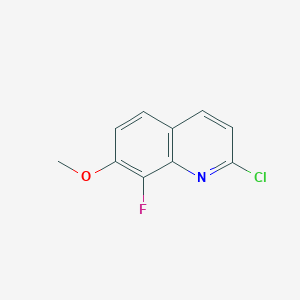

![molecular formula C19H22N4O4S B2833029 Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 852437-97-9](/img/structure/B2833029.png)

Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazolothiadiazine and its derivatives, which are similar to the compound , has been extensively studied . Aychiluhim et al. described a one-pot multicomponent reaction of 3-(2-bromo acetyl)coumarins, (44) and ethyl 2-(2-(aryl)hydrazono)-3-oxobutanoates (50) to produce novel 4-(arylhydrazono)-3-methyl-1-(6-(coumarin-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5(4H)-ones (51) .Molecular Structure Analysis

The structure of the compound is based on the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This core structure is capable of making specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .Chemical Reactions Analysis

The basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied . They show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%; they have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10 −4 to 10 −6 cm 2 V −1 s −1 .Physical And Chemical Properties Analysis

The compound is a pearl white powder . It is practically insoluble or insoluble, but soluble in ethanol . The compound has a molecular weight of 402.47.Applications De Recherche Scientifique

Synthesis of Heterocycles

The synthesis of different heterocycles, such as pyridazine derivatives, from precursors like 3-hydrazinopyridazine is a significant area of research. The reactions involving phenylisothiocyanate or ethyl chloroformate lead to the formation of various triazolopyridazine compounds, demonstrating the chemical versatility of related structures for generating a wide range of heterocyclic compounds. This area explores the potential for creating novel compounds with diverse applications (Deeb, Hassaneen, & Kotb, 2005).

Fluorescence Properties

Investigations into the fluorescence properties of new ester derivatives of isothiazolopyridine have been conducted. These studies have focused on understanding the solvatochromism effect observed in different solvents, which could have implications for designing fluorescent markers or probes in biological and material sciences (Krzyżak, Śliwińska, & Malinka, 2015).

Insecticidal Assessment

Research into the insecticidal properties of heterocycles incorporating a thiadiazole moiety has provided insights into potential agricultural applications. These compounds have been tested against pests such as the cotton leafworm, showing the potential for developing new pesticides based on heterocyclic chemistry (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Molecular Docking and Antimicrobial Activity

The synthesis and evaluation of novel heterocyclic compounds for their antimicrobial properties through molecular docking studies represent another critical research application. Such studies aim to identify compounds with potent antimicrobial and antioxidant activities, contributing to the search for new therapeutic agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Antioxidant Activity

Research into the antioxidant activity of heterocyclic compounds, such as 2-methylthio-pyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidines, highlights the potential for these molecules in combating oxidative stress. Compounds showing promising antioxidant properties could find applications in pharmaceuticals or as dietary supplements (Abuelizz, Taie, Marzouk, & Al-Salahi, 2019).

Mécanisme D'action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that triazole compounds, which are structurally similar to this compound, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Propriétés

IUPAC Name |

ethyl 2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4S/c1-5-15(19(24)27-6-2)28-17-10-9-16-20-21-18(23(16)22-17)12-7-8-13(25-3)14(11-12)26-4/h7-11,15H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPDZRKMGBWHTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)SC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

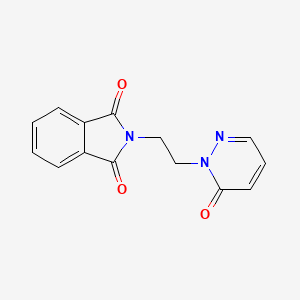

![4-chloro-3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2832948.png)

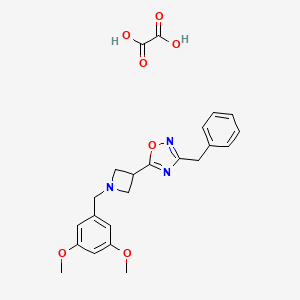

![4-[5-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2832949.png)

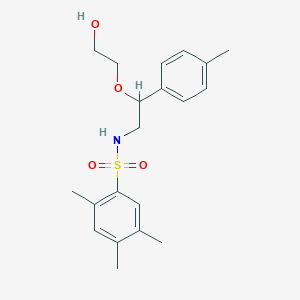

![(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2832955.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2832956.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2832962.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2832966.png)

![[2-(2-Methylpropyl)pyrazol-3-yl]methanol](/img/structure/B2832967.png)

![N-(3-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2832968.png)

![1-(4-Chlorophenyl)-3-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2832969.png)